molecular formula C19H11N3Na2O7S2 B1605673 Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate CAS No. 56932-43-5

Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate

Cat. No. B1605673
CAS RN: 56932-43-5
M. Wt: 503.4 g/mol
InChI Key: IFVGQKHFUZRWNA-UHFFFAOYSA-L
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Description

Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate is a chemical compound with the molecular formula C19H11N3Na2O7S2 . It is also known by its CAS number 56932-43-5 .


Molecular Structure Analysis

The molecular structure of Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate consists of a quinoline ring system with sulphonate groups and a naphthylazo group attached . The exact structure can be determined using spectroscopic methods.


Physical And Chemical Properties Analysis

Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate has a molecular weight of 503.41 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

NSC87877, also known as NSC-87877 disodium or Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate, is a potent inhibitor of shp2 and shp1 protein tyrosine phosphatases (PTP). It has IC50 values of 0.318, 0.355, 1.691, 7.745, 65.617, 84.473 and 150.930 μM for shp2, shp1, PTP1B, HePTP, DEP1, CD45 and LAR respectively . It inhibits EGF-induced Erk1/2 activation in HEK293 cells and significantly reduces MDA-MB-468 cell viability/proliferation .

This compound is primarily used for phosphorylation and dephosphorylation applications . It’s a cell-permeable, potent, catalytic site-targeting inhibitor of SHP-1 and SHP-2 tyrosine phosphatases .

    Phosphorylation & Dephosphorylation Applications

    • NSC87877 is primarily used for phosphorylation and dephosphorylation applications . It is a potent inhibitor of SHP-1 and SHP-2 protein tyrosine phosphatases (PTP) with IC50 values of 355 nM and 318 nM, respectively . This makes it a valuable tool in the study of these enzymes and their roles in cellular signaling pathways .

    Cell Proliferation Studies

    • NSC87877 has been used in studies investigating cell proliferation. For example, it has been shown to inhibit EGF-induced Erk1/2 activation in HEK293 cells and significantly reduce MDA-MB-468 cell viability/proliferation .

    Hematopoietic Stem Cell (HSC) Proliferation

    • A study has investigated the combined effect of stem cell factor (SCF) and NSC87877 in c-Kit mediated proliferation of HSCs . Although NSC87877 is known to inhibit SHP-1/SHP-2, its role in c-Kit-mediated HSCs proliferation by inhibiting SHP-1/SHP-2 was not previously reported .

    Enhancement of Hematopoietic Stem Cells (HSCs) Proliferation

    • A study has shown that the combination of stem cell factor (SCF) and NSC87877 can enhance c-Kit mediated proliferation of human megakaryoblastic cells . This promising combination could likely play an essential role in enhancing the proliferation of cells .

    Inhibition of DUSP26 in Neuroblastoma (NB)

    • NSC87877 has been shown to have therapeutic potential in neuroblastoma (NB) by targeting DUSP26 . In vivo, xenografted NB tumors were significantly smaller after treatment with NSC87877 .

Safety And Hazards

The safety and hazards associated with Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate are not detailed in the available resources. It is recommended to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research and applications of Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate are not specified in the available resources. Given its complex structure, it may have potential uses in various fields such as organic synthesis, dye chemistry, and materials science .

properties

IUPAC Name

disodium;8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O7S2.2Na/c23-19-16(10-17(31(27,28)29)15-2-1-7-20-18(15)19)22-21-13-5-3-12-9-14(30(24,25)26)6-4-11(12)8-13;;/h1-10,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVGQKHFUZRWNA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30889401
Record name 5-Quinolinesulfonic acid, 8-hydroxy-7-[2-(6-sulfo-2-naphthalenyl)diazenyl]-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30889401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate

CAS RN

56932-43-5
Record name 5-Quinolinesulfonic acid, 8-hydroxy-7-(2-(6-sulfo-2-naphthalenyl)diazenyl)-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056932435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Quinolinesulfonic acid, 8-hydroxy-7-[2-(6-sulfo-2-naphthalenyl)diazenyl]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Quinolinesulfonic acid, 8-hydroxy-7-[2-(6-sulfo-2-naphthalenyl)diazenyl]-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30889401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.936
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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